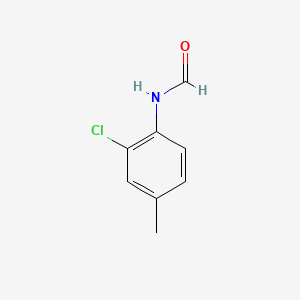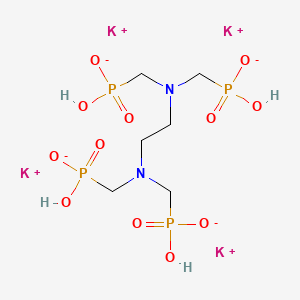
Verbenacine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verbenacine is a diterpene compound isolated from the aerial parts of the plant Salvia verbenaca. It is chemically characterized as 3α-hydroxy-19-carboxykaur-15-ene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Verbenacine can be extracted from the roots of Salvia verbenaca subsp. clandestina using a Soxhlet apparatus with acetone as the solvent . The extraction process involves air-drying and powdering the roots, followed by extraction to yield a dry extract. This extract is then subjected to column chromatography on silica gel with a gradient of cyclohexane and ethyl acetate of increasing polarity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the extraction and purification process described above can be scaled up for industrial purposes. The use of large-scale Soxhlet extraction and column chromatography would be essential for producing this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: Verbenacine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups such as hydroxyl and carboxyl groups makes it reactive under different conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Verbenacine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying diterpene synthesis and reactivity.
Mecanismo De Acción
The mechanism of action of verbenacine involves its interaction with molecular targets and pathways in biological systems. It has been reported to potentiate smooth muscle contractions induced by acetylcholine, histamine, barium chloride, and serotonin . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
Salvinine: Another diterpene isolated from Salvia verbenaca, characterized as 19-hydroxy-12,14-dioxo labda-15,17-diene.
Taxodione: An abietane-type diterpenoid found in Salvia verbenaca.
Horminone: Another diterpenoid from the same plant.
Comparison: Verbenacine is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like salvinine, taxodione, and horminone, this compound’s hydroxyl and carboxyl groups make it particularly interesting for synthetic and biological studies.
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(1S,4S,5S,6R,9S,10S,13R)-6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1 |
Clave InChI |
FOGNCTDMGISOGO-AZFOIECZSA-N |
SMILES isomérico |
CC1=C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CC[C@H]([C@@]4(C)C(=O)O)O)C |
SMILES canónico |
CC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


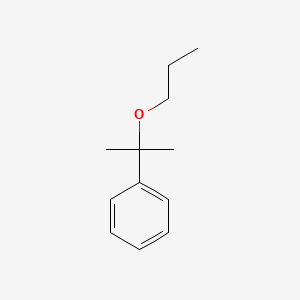


![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
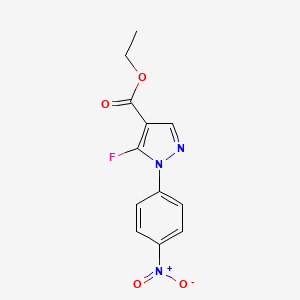


![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
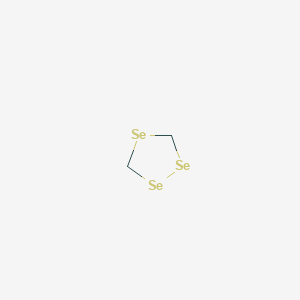

![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
